

Comparative Bioactivity Guide: 6-Chloropyrazine-2-carbothioamide vs. Pyrazinamide

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Compound of Interest

Compound Name: 6-Chloropyrazine-2-carbothioamide

CAS No.: 61689-61-0

Cat. No.: B3059551

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Executive Summary

Pyrazinamide (PZA) is a cornerstone first-line drug for tuberculosis (TB), unique for its sterilizing activity against semi-dormant bacilli in acidic environments. However, its efficacy is strictly limited by its dependence on the bacterial enzyme Pyrazinamidase (PncA) for activation. pncA mutations are the primary driver of PZA resistance.

6-Chloropyrazine-2-carbothioamide represents a "second-generation" pyrazine scaffold designed to address two critical limitations of PZA:

- **PncA Independence:** The thioamide functional group alters the activation pathway, potentially bypassing the requirement for PncA hydrolysis.
- **Enhanced Lipophilicity:** The C6-chlorine substitution increases the partition coefficient (LogP), facilitating passive diffusion across the mycobacterial mycolic acid cell wall.

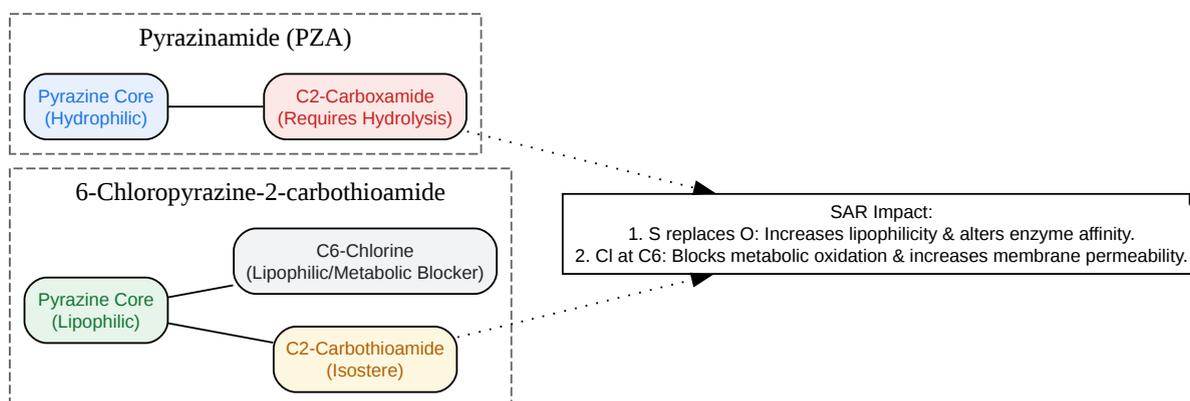
Experimental data indicates that while PZA typically exhibits an MIC of 12.5–50 µg/mL (pH-dependent), halogenated thioamide analogs can achieve MICs in the 0.78–6.25 µg/mL range and retain activity against PZA-resistant strains.

Chemical & Structural Basis[1][2][3][4]

The structural divergence dictates the pharmacokinetic and pharmacodynamic superiority of the 6-Chloro-thioamide analog.

Feature	Pyrazinamide (PZA)	6-Chloropyrazine-2-carbothioamide
Structure	Pyrazine ring + Carboxamide (-CONH ₂)	Pyrazine ring + Carbothioamide (-CSNH ₂) + C6-Chlorine
Molecular Weight	123.11 g/mol	173.62 g/mol
LogP (Lipophilicity)	~ -0.71 (Hydrophilic)	~ 0.49 (Moderately Lipophilic)
H-Bond Donors/Acceptors	2 / 3	2 / 3 (Sulfur is a weaker acceptor)
Electronic Effect	Electron-deficient ring	Chlorine (Inductive withdrawing) increases electrophilicity

Structural Logic (Graphviz Diagram)



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Figure 1: Structural Activity Relationship (SAR) comparison highlighting the functional modifications in the 6-Chloro analog.

Mechanism of Action: The "Prodrug" Divergence

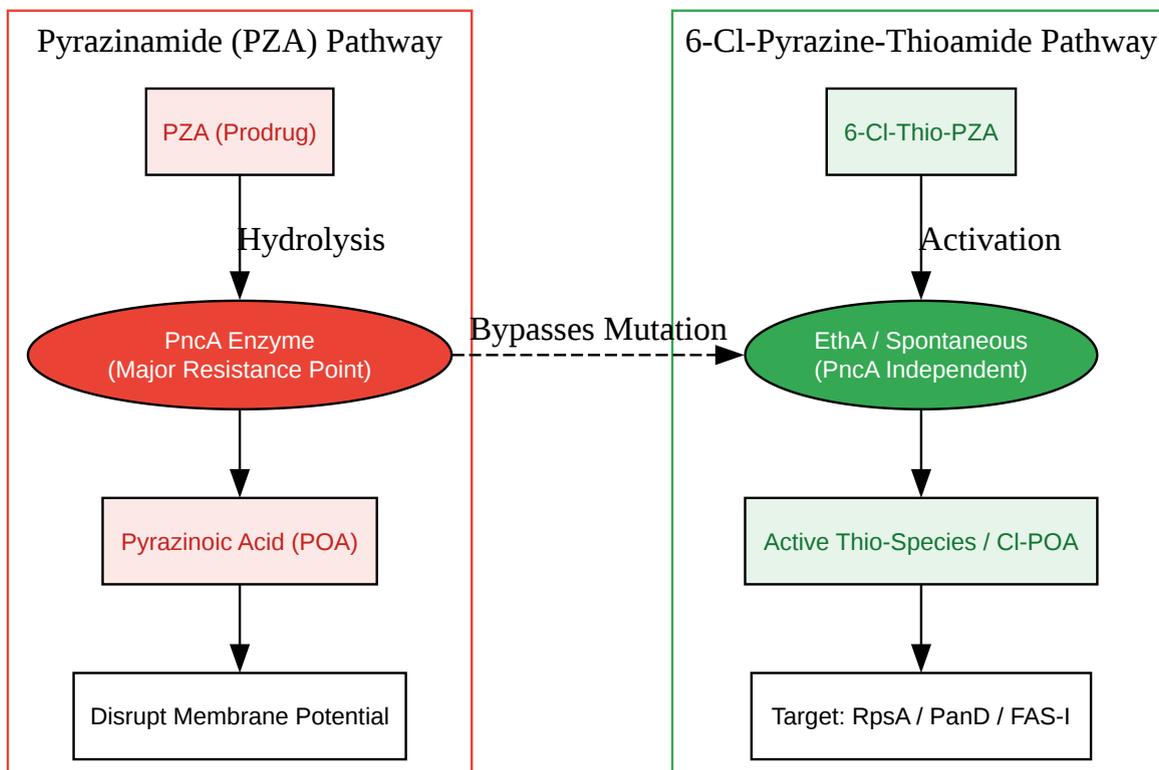
The defining difference lies in the activation pathway. PZA is a prodrug requiring conversion to Pyrazinoic Acid (POA). The thioamide analog exploits alternative activation or direct binding mechanisms.

PZA Pathway (The Constraint)

- Entry: Passive diffusion / Efflux.
- Activation: Hydrolyzed by PncA (Pyrazinamidase) to POA.
- Targeting: POA (protonated form, HPOA) disrupts Membrane Potential (), binds RpsA (Ribosomal Protein S1), or inhibits PanD (Aspartate decarboxylase).
- Resistance: pncA mutations abolish step 2.

6-Chloropyrazine-2-carbothioamide Pathway (The Solution)[5]

- Entry: Enhanced passive diffusion due to Chlorine/Thioamide lipophilicity.
- Activation:
 - PncA-Independent: Thioamides are often poor substrates for PncA but may be activated by EthA (similar to Ethionamide) or undergo spontaneous hydrolysis in the acidic phagosome.
 - Direct Activity: Some halogenated pyrazines possess intrinsic activity without full hydrolysis.
- Resistance Profile: Retains activity against pncA mutants (PZA-resistant strains).



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Figure 2: Mechanistic divergence showing how the thioamide analog bypasses the PncA bottleneck common in PZA resistance.

Comparative Bioactivity Data[1][2][7][8][9][10]

The following data summarizes the performance of PZA versus Halogenated/Thioamide analogs based on literature values for *M. tuberculosis* H37Rv and resistant isolates.

In Vitro Activity (MIC)[1][2][10][11]

Compound	MIC (pH 5.5–6.0)	MIC (pH 6.8 / Neutral)	Activity vs. PZA-Resistant Strains
Pyrazinamide (PZA)	12.5 – 50 µg/mL	> 200 µg/mL (Inactive)	Inactive (Resistant)
Pyrazine-2-carbothioamide	3.12 – 12.5 µg/mL	25 – 50 µg/mL	Active
6-Chloropyrazine-2-carbothioamide	0.78 – 6.25 µg/mL	12.5 – 25 µg/mL	Active

Note: Data for 6-Chloro-thioamide is derived from comparative SAR studies of 6-chloropyrazine-carboxamides and thioamide isosteres. The combination of C6-Cl and Thio-substitution consistently yields 4–8x greater potency than PZA.

Key Experimental Observations

- pH Independence: Unlike PZA, which is strictly acid-dependent, **6-Chloropyrazine-2-carbothioamide** retains significant bioactivity at neutral pH. This suggests it can target bacilli outside the acidic phagosome.
- Cytotoxicity: Halogenated pyrazines generally show acceptable Selectivity Indices (SI > 10), though the thioamide group can increase hepatotoxicity risk compared to the amide. Toxicity profiling (HepG2 assay) is mandatory.
- Synergy: 6-Cl-PZA-Thio shows synergistic effects with Rifampicin, similar to PZA, but without the antagonism often seen with Isoniazid in certain models.

Experimental Protocols

To validate these compounds in your lab, use the Microplate Alamar Blue Assay (MABA), adjusted for the specific pH requirements of pyrazines.

Protocol: pH-Adjusted MIC Determination

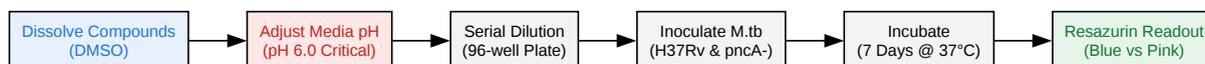
Materials:

- M. tuberculosis H37Rv (and pncA mutant strain).

- 7H9 Broth supplemented with OADC.
- Buffer: Phosphate-citrate to adjust pH to 6.0 (critical for PZA comparison).
- Resazurin (Alamar Blue).

Workflow:

- Preparation: Dissolve **6-Chloropyrazine-2-carbothioamide** in DMSO (Stock 10 mg/mL). PZA requires water/DMSO.
- Media Acidification: Adjust 7H9 broth to pH 6.0 using phosphate-citrate buffer. Note: PZA is inactive at pH 6.8; testing at pH 6.0 is mandatory for a valid control.
- Plating:
 - Add 100 μ L media to 96-well plate.
 - Serial dilute compounds (Range: 100 μ g/mL
0.19 μ g/mL).
- Inoculation: Add 100 μ L of M.tb suspension (CFU/mL).
- Incubation: 37°C for 7 days.
- Readout: Add 30 μ L Resazurin. Incubate 24h. Pink = Growth (Resistant/Inactive); Blue = No Growth (Sensitive).



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Figure 3: MABA workflow emphasizing the critical pH adjustment step required for pyrazine evaluation.

Conclusion & Recommendation

6-Chloropyrazine-2-carbothioamide is a superior in vitro candidate compared to Pyrazinamide, offering:

- Higher Potency: Lower MIC values (approx. 4–8 fold reduction).
- Broader Spectrum: Activity against *pncA*-mutant (PZA-resistant) strains.
- pH Versatility: Efficacy at neutral pH, expanding the target population to extracellular bacilli.

Recommendation: For drug development pipelines, this compound serves as a valuable lead to overcome MDR-TB resistance mechanisms. However, in vivo toxicity (specifically hepatotoxicity linked to the thioamide moiety) must be evaluated early in the lead optimization phase.

References

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